Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate
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Overview
Description
Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines elements of pyridine and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Conducted under acidic or basic conditions with strong oxidizing agents.
Reduction: Typically performed under anhydrous conditions to prevent side reactions.
Substitution: Often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-oxopyrido[2,3-D]pyrimidine-5-carboxylate
- 8-Ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate
Uniqueness
Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups and structural features.
Properties
CAS No. |
94109-80-5 |
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Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
methyl 8-ethyl-2-methoxy-5-oxo-6,7-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H15N3O4/c1-4-15-6-8(11(17)18-2)9(16)7-5-13-12(19-3)14-10(7)15/h5,8H,4,6H2,1-3H3 |
InChI Key |
OLLMUVALDSVZFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(=O)C2=CN=C(N=C21)OC)C(=O)OC |
Origin of Product |
United States |
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